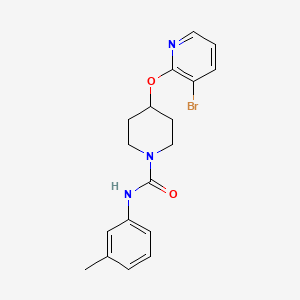

4-((3-bromopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide

Description

4-((3-Bromopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a 3-bromopyridinyl-oxy substituent at the 4-position of the piperidine ring and an m-tolyl (meta-methylphenyl) group on the carboxamide nitrogen.

Properties

IUPAC Name |

4-(3-bromopyridin-2-yl)oxy-N-(3-methylphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrN3O2/c1-13-4-2-5-14(12-13)21-18(23)22-10-7-15(8-11-22)24-17-16(19)6-3-9-20-17/h2-6,9,12,15H,7-8,10-11H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPDEILAJUKYRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3-bromopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a bromopyridine moiety and a tolyl group. The presence of these functional groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H20BrN3O2 |

| Molecular Weight | 366.26 g/mol |

| CAS Number | 1798018-03-7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets. The bromopyridine moiety can engage in hydrogen bonding and π-stacking interactions, enhancing binding affinity to target receptors or enzymes.

Potential Targets:

- Kinases : The compound may inhibit specific kinases involved in signaling pathways, potentially impacting cancer cell proliferation.

- Receptors : It may act as a ligand for various receptors, modulating their activity and influencing downstream signaling cascades.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antibacterial and antifungal properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against strains such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

Anticancer Activity

A study exploring piperidine derivatives found that certain analogs exhibit cytotoxic effects on cancer cell lines. For instance, compounds structurally related to the target compound showed IC50 values in the low micromolar range against HepG2 liver cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 11.3 |

Case Studies

- Anticancer Studies : In a study involving N-(2-aminoethyl)piperidine derivatives, compounds were evaluated for their ability to inhibit VEGFR-2, ERK-2, and Abl kinases, which are crucial in tumor growth and metastasis. The findings suggest that modifications on the piperidine ring can significantly enhance anticancer activity .

- Antimicrobial Studies : A series of piperidine derivatives were synthesized and tested for antimicrobial properties, revealing that halogen substitutions on the ring increased biological activity against various bacterial strains .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry for its potential therapeutic applications. Its structure suggests that it may interact with biological targets involved in various diseases, including cancer and neurological disorders.

Case Studies

- Cancer Research : Preliminary studies indicate that compounds similar to 4-((3-bromopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide may inhibit specific cancer cell lines. For instance, derivatives of piperidine have been shown to exhibit cytotoxic effects against breast cancer cells, indicating that this compound could serve as a lead structure for developing new anticancer agents .

- Neurological Disorders : Research has suggested that piperidine derivatives can modulate neurotransmitter systems. The presence of the bromopyridinyl group may enhance binding affinity to certain receptors, potentially leading to new treatments for conditions like depression or anxiety .

Organic Synthesis

The compound's unique structure allows it to be utilized as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules.

Synthesis Pathways

The synthesis of this compound typically involves:

- Bromination : Introducing the bromine atom onto the pyridine ring.

- Esterification : Reacting with carboxylic acids to form amides.

These steps can be optimized using different solvents and catalysts to increase yield and purity.

Pharmacological Studies

Pharmacological evaluations of this compound are crucial for understanding its mechanism of action and therapeutic potential.

Pharmacodynamics and Pharmacokinetics

Studies focusing on the pharmacodynamics of similar compounds have shown that they can affect various signaling pathways. Understanding how this compound interacts with biological systems will be essential for determining its efficacy and safety profile .

Material Science

Beyond medicinal applications, the compound's chemical properties may lend themselves to use in material science, particularly in developing new polymers or coatings.

Potential Applications

Research into piperidine derivatives has indicated their potential use as stabilizers or additives in polymer formulations, enhancing material properties such as thermal stability and mechanical strength .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Piperidine-1-Carboxamide Derivatives

The piperidine-1-carboxamide scaffold is a common motif in medicinal chemistry. Key structural variations among analogs include:

- Substituents on the piperidine ring : Halogenated or oxygen-linked aromatic groups.

- N-aryl groups on the carboxamide : Variations in halogenation, methylation, or fluorination.

Table 1: Comparison of Selected Piperidine-1-Carboxamide Derivatives

Research Implications and Gaps

- Pharmacological Potential: While the target compound’s exact activity is uncharacterized, structural analogs suggest possible applications in kinase inhibition (EGFR, OGG1) or receptor modulation (TAAR1). The bromopyridinyl group may confer unique selectivity compared to chlorine or fluorine analogs .

- Toxicity Considerations : highlights that substituents like methyl groups (as in m-tolyl) may reduce toxicity compared to halogens, though this requires validation for the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 4-((3-bromopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution of the pyridine ring and carboxamide coupling. Key steps:

- Step 1 : Bromination at the 3-position of pyridine using N-bromosuccinimide (NBS) under controlled pH (e.g., acetic acid, 60°C) to ensure regioselectivity.

- Step 2 : Piperidine-1-carboxamide formation via coupling of m-toluidine with activated carbonyl intermediates (e.g., using EDCI/HOBt in DMF).

- Step 3 : Ether linkage formation between the bromopyridine and piperidine moieties under basic conditions (K₂CO₃, DMSO, 80°C).

- Optimization : Reaction yields improve with anhydrous solvents, inert atmospheres, and catalytic Pd(OAc)₂ for cross-coupling steps .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the ether linkage (δ 4.8–5.2 ppm for pyridyl-O-piperidine) and carboxamide resonance (δ 7.8–8.2 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 416.05).

- X-ray Crystallography : Resolves bond angles and dihedral angles, critical for assessing conformational stability. For example, piperidine ring puckering (C2-endo) affects target binding .

Q. What in vitro assays are used to assess biological activity?

- Methodological Answer :

- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR-TK) using ADP-Glo™ kits. IC₅₀ values are determined via dose-response curves (0.1–100 µM).

- Receptor Binding : Radioligand displacement assays (e.g., H-labeled CGRP) with membrane preparations from HEK293 cells expressing target receptors.

- Cytotoxicity : MTT assays in cancer cell lines (e.g., A549, HeLa) to evaluate selectivity .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro potency and in vivo pharmacokinetics?

- Methodological Answer :

- Bioavailability Challenges : Rapid hepatic clearance (t₁/₂ < 2 hrs in rodents) may require prodrug strategies (e.g., esterification of the carboxamide).

- Metabolite Identification : LC-MS/MS profiling of plasma samples identifies unstable metabolites (e.g., oxidative dehalogenation of bromopyridine).

- Formulation Optimization : Use of lipid-based nanoparticles (LNPs) improves solubility (logP ~3.5) and brain permeability in murine models .

Q. What strategies validate target engagement in complex biological systems?

- Methodological Answer :

- Photoaffinity Labeling : Incorporation of a diazirine moiety into the piperidine ring enables covalent binding to target proteins, visualized via Western blot.

- CETSA (Cellular Thermal Shift Assay) : Heating cell lysates (37–65°C) and quantifying protein aggregation via SDS-PAGE confirms thermal stabilization of the target.

- In Vivo PET Imaging : F-labeled analogs (e.g., replacing Br with F) track biodistribution in primate models .

Q. How do structural modifications impact selectivity between kinase and GPCR targets?

- Methodological Answer :

- SAR Analysis :

| Substituent Modification | Effect on Kinase IC₅₀ (EGFR) | Effect on GPCR Binding (CGRP) |

|---|---|---|

| Bromine → Methoxy | IC₅₀ increases 10-fold | No significant change |

| m-Tolyl → p-Fluorophenyl | IC₅₀ decreases 2-fold | Binding affinity drops 50% |

- Computational Docking : Molecular dynamics simulations (e.g., Schrödinger Suite) reveal steric clashes with GPCR transmembrane domains when bulky substituents are added .

Q. What analytical methods resolve contradictions in solubility vs. activity data?

- Methodological Answer :

- Forced Degradation Studies : Stress testing under acidic (0.1M HCl) and oxidative (H₂O₂) conditions identifies impurities affecting bioactivity.

- Ternary Complex Analysis : Co-crystallization with human serum albumin (HSA) reveals binding pockets that sequester the compound, reducing free concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.